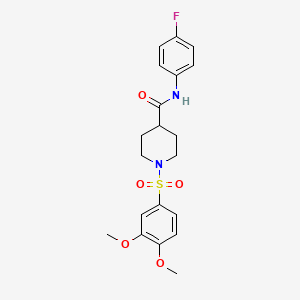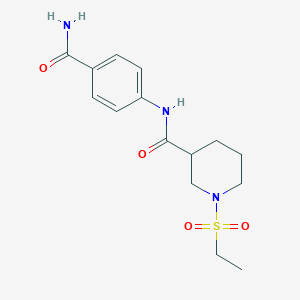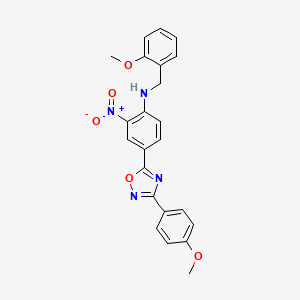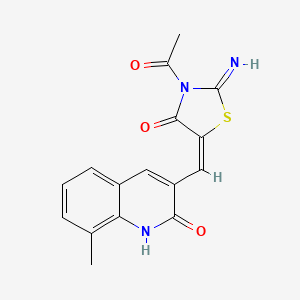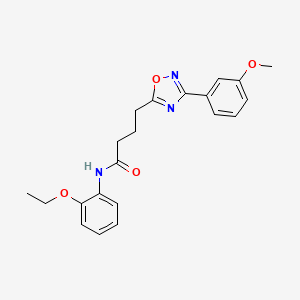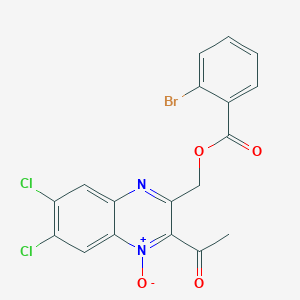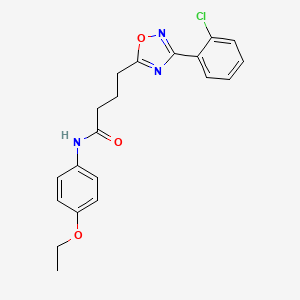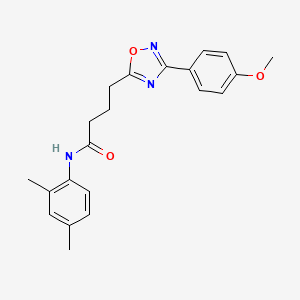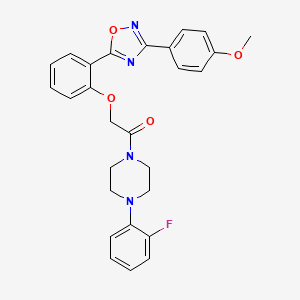![molecular formula C22H27BrN2O3S B7715114 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It works by inhibiting the activity of a specific protein called TYK2, which is involved in the inflammatory response.
Mecanismo De Acción
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide works by selectively inhibiting the activity of TYK2, a protein that is involved in the signaling pathways that lead to the production of pro-inflammatory cytokines. By blocking this pathway, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide reduces inflammation and may help to prevent damage to the affected tissues.
Biochemical and Physiological Effects:
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α in animal models of autoimmune diseases. It has also been shown to improve joint inflammation and reduce the severity of symptoms in these models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide is its selectivity for TYK2, which may reduce the risk of off-target effects. However, its efficacy and safety in humans are still being evaluated, and further research is needed to determine its long-term effects.
Direcciones Futuras
There are several potential future directions for research on 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide. One area of interest is the development of combination therapies that target multiple pathways involved in autoimmune diseases. Another area of research is the identification of biomarkers that can predict response to treatment with 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide. Finally, further studies are needed to evaluate the safety and efficacy of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide in different patient populations and disease states.
Métodos De Síntesis
The synthesis of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide involves several steps, starting with the reaction between 4-bromobenzylamine and 4-ethylbenzenesulfonyl chloride to form the intermediate compound 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide. This intermediate is then treated with a series of reagents to produce the final product, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide has been the subject of extensive research in the field of autoimmune diseases. In preclinical studies, it has shown promising results in reducing inflammation and improving symptoms in animal models of rheumatoid arthritis and lupus. Clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O3S/c23-19-14-12-18(13-15-19)16-25(29(27,28)21-10-6-3-7-11-21)17-22(26)24-20-8-4-1-2-5-9-20/h3,6-7,10-15,20H,1-2,4-5,8-9,16-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVRLTVSJYDRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromobenzyl)-N-cycloheptyl-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)
